molecular formula C13H12BrN3O3 B4327976 methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate

methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B4327976
M. Wt: 338.16 g/mol
InChI Key: ISMUDMFFEHKKHY-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate inhibits the activity of BRD4 by binding to its bromodomain, which prevents it from interacting with acetylated histones. This, in turn, leads to the downregulation of gene expression, which is essential for the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has significant biochemical and physiological effects, particularly in cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. Additionally, methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its specificity towards BRD4. This ensures that the effects observed are solely due to the inhibition of BRD4 and not any other proteins. However, one of the limitations of using methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is its solubility, which can make it challenging to use in experiments.

Future Directions

There are several future directions for the use of methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate in scientific research. One potential direction is the investigation of its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate for different diseases. Furthermore, the development of more soluble analogs of methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate could improve its usability in lab experiments.
Conclusion:
In conclusion, methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that has significant potential in scientific research due to its ability to inhibit the activity of BRD4. It has shown promising therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. However, further studies are needed to determine its optimal dosage, administration, and potential use in combination with other drugs.

Scientific Research Applications

Methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has shown potential therapeutic applications in various scientific research studies. It has been found to inhibit the activity of bromodomain-containing protein 4 (BRD4), a protein that plays a crucial role in the regulation of gene expression. BRD4 has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has been investigated as a potential treatment for these diseases.

properties

IUPAC Name

methyl 5-[(4-bromophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c1-17-11(13(19)20-2)7-10(16-17)12(18)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMUDMFFEHKKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-5-carboxylic acid, 3-[[(4-bromophenyl)amino]carbonyl]-1-methyl-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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